Thorium boride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

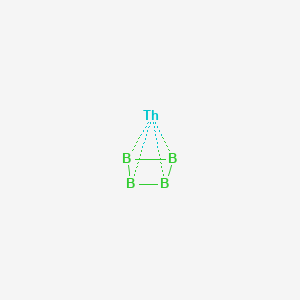

Thorium Boride is a hard, high-melting material with metal-like conductivity . It is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . It is used in semiconductors, superconductors, diamagnetic, paramagnetic, ferromagnetic, anti-ferromagnetic, turbine blades, and rocket nozzles .

Synthesis Analysis

The synthesis of Thorium Boride has been studied using ab initio evolutionary searches for all the stable compounds in the Th–B system in the pressure range of 0–200 GPa . The P 4/ mbm phase of ThB 4 and the F m 3 ¯ m phase of ThB 12 exhibit high hardness of 30.5 and 35.2 GPa under ambient conditions, which is comparable to the hard material, B 4 C .Molecular Structure Analysis

The crystal structure of Thorium is determined by the presence of the 5f shell . The crystal structures of Th–B systems (ThB 4, ThB 6, and ThB 12 structures) are determined by ab initio methods of the band theory with the account of relativistic effects within the spin-orbit coupling formalism and the gradient approximation of the exchange-correlation functional .Chemical Reactions Analysis

The COHP analysis shows that the studied thorium borides combine two competing factors: very strong chemical bonds between boron atoms that increase together with the boron content and the presence of antibonding states near the Fermi level in ThB 6 .Physical And Chemical Properties Analysis

Thorium Boride is a hard, high-melting material with metal-like conductivity . It is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . The P 4/ mbm phase of ThB 4 and the F m 3 ¯ m phase of ThB 12 exhibit high hardness of 30.5 and 35.2 GPa under ambient conditions .Applications De Recherche Scientifique

Superhalogen Properties

Thorium compounds, including thorium boride, have been extensively studied in nuclear materials research. Recent studies have highlighted the superhalogen properties of thorium hydrides like ThH5. This research indicates that ThH5 exhibits a C4v structure with five Th-H single bonds and is considered a superhalogen, a novel concept for actinide elements (Marshall et al., 2020).

Crystal Chemistry and Material Properties

Borides, including thorium boride, display a rich crystal chemistry, influencing their potential applications. The interplay between metals and boron in these compounds results in diverse material properties, which can be fine-tuned through chemical modifications (Akopov et al., 2017).

Crystallographic Studies

Research has delved into the crystal structure of boron-thorium systems, revealing the isotypic nature of certain thorium borides with yttrium boride YB66. These studies provide insights into the arrangement of thorium and boron atoms in such compounds, essential for understanding their properties (Naslain et al., 1971).

Superconductivity Applications

Research on thorium-based boride carbides has demonstrated the presence of superconductivity, with observations of high critical temperatures in these compounds. This finding opens up possibilities for applications in superconducting technologies (Sarrao et al., 1994).

Nuclear Fuel Research

Thorium and its compounds, including borides, are being explored for potential use in next-generation nuclear reactors. Studies on thorium nitride, a compound related to thorium borides, focus on its suitability as nuclear fuel due to its stability and formation energies of defects (Daroca et al., 2016).

Environmental Applications

Research indicates that thorium, a component of thorium boride, impacts plant transcriptomes, suggesting its use in phytoremediation for environmental cleanup from radioactive and chemical contaminants (Mazari et al., 2017).

High-Temperature Superconductivity

Studies have predicted new stable phases of thorium hydrides, such as ThH10, exhibiting high-temperature superconductivity. This research expands our understanding of thorium's potential in creating superconducting materials under specific conditions (Kvashnin et al., 2017).

Safety And Hazards

All chemicals should be considered hazardous. Avoid direct physical contact. Use appropriate approved safety equipment. Untrained individuals should not handle this chemical or its container. Handling should occur in a chemical fume hood . Protection: Wear appropriate protective gloves, clothing, and goggles .

Orientations Futures

With the motivation of searching for new superconductors with better hardness in the Th–B system, ab initio evolutionary searches have been performed for all the stable compounds in this binary system in the pressure range of 0–200 GPa . The remaining challenges and future developments of boride synthesis and catalytic applications have been proposed .

Propriétés

InChI |

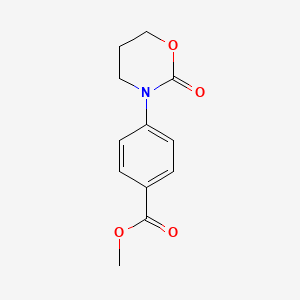

InChI=1S/B4.Th/c1-2-4-3-1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYKGUIPMOLAET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B]1.[Th] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4Th |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thorium boride | |

CAS RN |

12229-63-9 |

Source

|

| Record name | Thorium boride (ThB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thorium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B1499092.png)

![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)